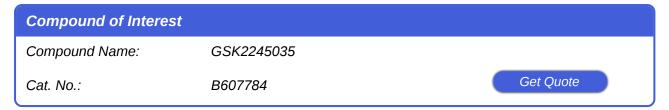


Application Notes and Protocols for In Vitro IP-10 Induction by GSK2245035

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For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK2245035 is a selective Toll-like receptor 7 (TLR7) agonist that has been investigated for its immunomodulatory properties, particularly in the context of allergic respiratory diseases. Activation of TLR7, an endosomal receptor primarily expressed in plasmacytoid dendritic cells (pDCs) and B cells, triggers the type 1 interferon (IFN) signaling pathway. A key pharmacodynamic biomarker of **GSK2245035** activity is the induction of Interferon-gamma-inducible protein 10 (IP-10), also known as C-X-C motif chemokine ligand 10 (CXCL10). IP-10 is a chemokine that plays a crucial role in the recruitment of activated T cells, natural killer (NK) cells, and monocytes to sites of inflammation. This document provides a detailed protocol for an in vitro assay to measure the induction of IP-10 by **GSK2245035** in human peripheral blood mononuclear cells (PBMCs).

Signaling Pathway of GSK2245035-Induced IP-10 Production

GSK2245035, upon entering the endosome of TLR7-expressing cells such as pDCs within a PBMC population, binds to and activates TLR7. This activation initiates a downstream signaling cascade involving MyD88 and IRAK4, leading to the activation of transcription factors like IRF7. Activated IRF7 translocates to the nucleus and induces the transcription of type I interferons (IFN- α/β). Secreted type I interferons then act in an autocrine or paracrine manner, binding to

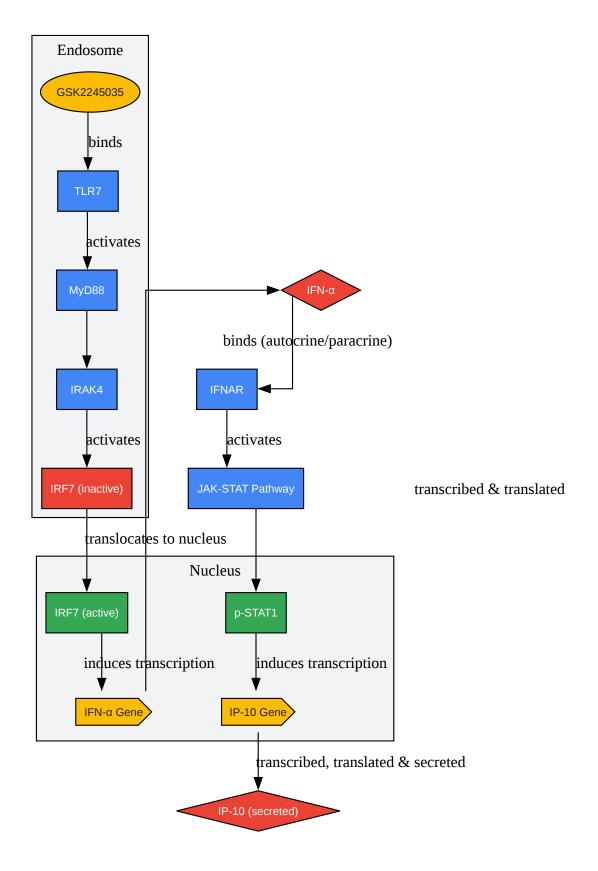


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the IFN- α/β receptor (IFNAR) on various immune cells, including monocytes. This receptor binding activates the JAK-STAT signaling pathway, leading to the phosphorylation and nuclear translocation of STAT1. In the nucleus, STAT1 binds to interferon-stimulated response elements (ISREs) in the promoter region of interferon-stimulated genes, including the gene for IP-10, thereby driving its transcription and subsequent secretion.





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Caption: Signaling pathway of **GSK2245035**-induced IP-10 production.



Experimental Workflow

The following diagram outlines the key steps of the in vitro assay for measuring IP-10 induction by **GSK2245035** in human PBMCs.



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Caption: Experimental workflow for in vitro IP-10 induction assay.

Experimental Protocol

This protocol details the in vitro stimulation of human PBMCs with **GSK2245035** and subsequent measurement of IP-10 in the cell culture supernatant.

Materials:

- Human Peripheral Blood Mononuclear Cells (PBMCs)
- GSK2245035
- RPMI-1640 medium
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin solution
- Phosphate Buffered Saline (PBS)
- Ficoll-Paque PLUS
- 96-well cell culture plates



- Human IP-10 (CXCL10) ELISA Kit
- Dimethyl sulfoxide (DMSO)

Procedure:

- PBMC Isolation:
 - Isolate PBMCs from fresh human whole blood using Ficoll-Paque density gradient centrifugation according to standard laboratory procedures.
 - Wash the isolated PBMCs twice with PBS.
 - Resuspend the cells in complete RPMI-1640 medium (supplemented with 10% FBS and 1% Penicillin-Streptomycin).
 - Perform a cell count and viability assessment using a hemocytometer and trypan blue exclusion.

· Cell Seeding:

- Adjust the cell suspension to a final concentration of 1 x 10⁶ cells/mL in complete RPMI-1640 medium.
- \circ Seed 100 μ L of the cell suspension (1 x 10^5 cells) into each well of a 96-well flat-bottom cell culture plate.

GSK2245035 Stimulation:

- Prepare a stock solution of GSK2245035 in DMSO. Further dilute the stock solution in complete RPMI-1640 medium to achieve the desired final concentrations. Note: The final DMSO concentration in the culture should be kept below 0.1% to avoid toxicity.
- \circ Add 100 μ L of the **GSK2245035** dilutions to the respective wells to achieve a final volume of 200 μ L.
- Include a vehicle control (medium with the same final concentration of DMSO as the highest GSK2245035 concentration) and an unstimulated control (medium only).



Incubation:

Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 to 48 hours.
The optimal incubation time may need to be determined empirically.

• Supernatant Collection:

- After incubation, centrifuge the 96-well plate at 400 x g for 5 minutes.
- Carefully collect the cell-free supernatant from each well without disturbing the cell pellet.
- Store the supernatants at -80°C until the IP-10 measurement is performed.
- IP-10 Measurement by ELISA:
 - Quantify the concentration of IP-10 in the collected supernatants using a commercially available Human IP-10 (CXCL10) ELISA kit.
 - Follow the manufacturer's instructions for the ELISA procedure, including the preparation of standards, samples, and reagents, as well as the incubation times and washing steps.
 - Read the absorbance at the appropriate wavelength using a microplate reader.

Data Analysis:

- Calculate the concentration of IP-10 in each sample by interpolating from the standard curve.
- Plot the IP-10 concentration against the corresponding GSK2245035 concentration to generate a dose-response curve.

Quantitative Data

While specific in vitro dose-response data for **GSK2245035**-induced IP-10 in human PBMCs is not readily available in the public domain, the immunomodulatory potential has been demonstrated. In vitro studies have shown that **GSK2245035** enhances the secretion of IFN-y, a direct inducer of IP-10, in cultures of PBMCs from donors with allergic rhinitis[1]. Clinical studies have consistently shown that intranasal administration of **GSK2245035** leads to a



dose-dependent increase in IP-10 levels in both nasal fluids and serum, confirming target engagement[2][3].

The following table provides a hypothetical representation of expected results from an in vitro experiment based on the known pharmacology of **GSK2245035**. Researchers should generate their own dose-response curves to determine the EC50 in their specific experimental system.

GSK2245035 Concentration (nM)	Mean IP-10 Concentration (pg/mL) ± SD	Fold Increase over Vehicle Control
0 (Vehicle Control)	50 ± 15	1.0
1	250 ± 50	5.0
10	1200 ± 150	24.0
100	5500 ± 450	110.0
1000	8000 ± 600	160.0

Note: The values in this table are for illustrative purposes only and may not be representative of actual experimental results.

Conclusion

This document provides a comprehensive guide for establishing an in vitro assay to measure the induction of IP-10 by the TLR7 agonist **GSK2245035** in human PBMCs. The provided protocol and background information will be valuable for researchers and scientists in the field of immunology and drug development who are interested in characterizing the in vitro activity of TLR7 agonists and their downstream effects on chemokine production. The successful implementation of this assay will enable the screening and characterization of novel immunomodulatory compounds.

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